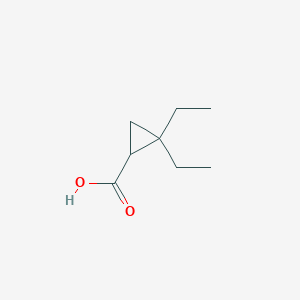

2,2-Diethylcyclopropanecarboxylic acid

Vue d'ensemble

Description

Synthesis Analysis The synthesis of cyclopropane derivatives, including 2,2-Diethylcyclopropanecarboxylic acid, often involves methods that ensure the incorporation of substituents into the cyclopropane ring with high selectivity and efficiency. Techniques such as iodocarbocyclization, azidation, saponification, and reduction have been developed for the synthesis of related cyclopropane dicarboxylic acids (Mangelinckx et al., 2019). Additionally, the stereospecific conversion of related compounds indicates the importance of stereochemistry in the synthesis processes (Hoffman et al., 1982).

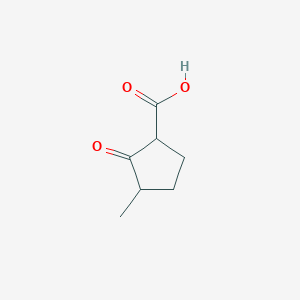

Molecular Structure Analysis The molecular structure of cyclopropane derivatives plays a crucial role in their reactivity and interactions. For instance, the carboxyl group orientation relative to the cyclopropane ring influences the activity of enzymes such as 1-aminocyclopropane-1-carboxylic acid synthase, demonstrating the significance of molecular configuration (Li & Mattoo, 1994). Additionally, the crystal structures of related compounds provide insights into potential π interactions and conformational preferences, relevant for understanding the behavior of 2,2-Diethylcyclopropanecarboxylic acid (Korp et al., 1983).

Chemical Reactions and Properties Cyclopropane carboxylic acids undergo various chemical reactions, reflecting their reactivity and potential applications. For example, the conversion of 1-aminocyclopropanecarboxylic acid derivatives to ethylene in plants illustrates the bioactivity of cyclopropane compounds and their role in biological processes (Polko & Kieber, 2019). Additionally, cyclopropane derivatives can inhibit enzymes such as ACC oxidase, highlighting their potential as biochemical tools or therapeutics (Dourtoglou & Koussissi, 2000).

Physical Properties Analysis The physical properties of cyclopropane derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of substituents like the diethyl groups in 2,2-Diethylcyclopropanecarboxylic acid affects these properties, which in turn influences their applications and handling.

Chemical Properties Analysis Chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of cyclopropane carboxylic acids in different environments. The electron-donating effects of alkyl groups, as well as the strain in the cyclopropane ring, contribute to the unique chemical properties of these compounds. Studies on related cyclopropane and cyclopropene compounds provide insights into how structural variations affect their chemical behavior (Krasnov, Korolyova, & Levit, 2003).

Applications De Recherche Scientifique

Cyclopropane carboxylic acids, including variants like 2,2-dialkylcyclopropanecarboxylic acids, have been explored for their potential as plant growth regulators. For example, certain cyclopropane carboxylic acids have been shown to inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase, thereby reducing ethylene production in fruit, which is crucial for controlling ripening and spoilage processes (Dourtoglou & Koussissi, 2000).

In pharmaceutical research, certain cyclopropane carboxylic acid derivatives have shown promise as potential antidepressants, demonstrating more activity than standard treatments like imipramine and desipramine (Bonnaud et al., 1987).

In organic chemistry, these compounds are significant for their unique reactions and synthesis routes. For instance, there has been efficient synthesis of enantiomerically pure variants of these acids, which is essential for the production of chiral products in pharmaceuticals and pesticides (Onoda et al., 1996).

They also play a role in plant development and stress responses. For example, 1-aminocyclopropanecarboxylic acid (a related compound) has been identified as a growth regulator independent of its role as an ethylene precursor, impacting plant development and cell wall signaling (Polko & Kieber, 2019).

Cyclopropane carboxylic acids and their derivatives also have potential in the treatment of neuropathologies. For example, 1-aminocyclopropanecarboxylic acid has shown efficacy in blocking convulsions caused by N-methyl-D-aspartate, suggesting applications in treating neurological disorders (Skolnick et al., 1989).

In agriculture, derivatives of cyclopropane carboxylic acids have shown herbicidal and fungicidal activity, suggesting their potential use in crop protection (Tian et al., 2009).

Propriétés

IUPAC Name |

2,2-diethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-8(4-2)5-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIHKNHVJCKLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293802 | |

| Record name | 2,2-diethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diethylcyclopropanecarboxylic acid | |

CAS RN |

108420-15-1 | |

| Record name | 2,2-diethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)

![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)

![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)